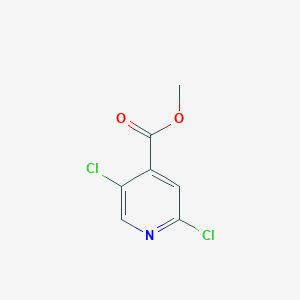

Methyl 2,5-dichloroisonicotinate

Overview

Description

Methyl 2,5-dichloroisonicotinate is a chlorinated pyridine derivative with the molecular formula C₇H₅Cl₂NO₂ and a molecular weight of 206.03 g/mol . It is synthesized via esterification of 2,5-dichloroisonicotinic acid using thionyl chloride (SOCl₂) and methanol under reflux conditions . This compound serves as a critical intermediate in pharmaceutical and agrochemical research, particularly in synthesizing enzyme inhibitors and bioactive molecules . Limited toxicological data are available, necessitating caution in handling .

Preparation Methods

Preparation Methods

The preparation of methyl 2,5-dichloroisonicotinate involves multi-step synthetic routes typically starting from isonicotinic acid or its derivatives. The key steps include chlorination, esterification, and purification. The preparation methods can be categorized into laboratory-scale synthesis and industrial-scale production.

Laboratory-Scale Synthesis

Chlorination of Isonicotinic Acid Derivatives

- Starting Material : Isonicotinic acid or methyl isonicotinate.

- Reagents : Chlorinating agents such as thionyl chloride (SOCl2) or phosphorus pentachloride (PCl5) are employed to introduce chlorine atoms selectively at the 2 and 5 positions of the pyridine ring.

- Reaction Conditions : The reaction is typically conducted under reflux in an inert solvent (e.g., dichloromethane or chloroform) with controlled temperature to avoid over-chlorination.

- Mechanism : Electrophilic aromatic substitution facilitated by the activating effect of the carboxylate ester group.

Esterification (if starting from acid)

- Process : If starting from the acid form, esterification is performed by reacting the chlorinated isonicotinic acid with methanol in the presence of acid catalysts such as sulfuric acid or hydrochloric acid.

- Conditions : Reflux conditions with removal of water to drive the equilibrium toward ester formation.

Purification

- Techniques : The crude product is purified by recrystallization from suitable solvents (e.g., ethanol or ethyl acetate) or by chromatographic methods to achieve high purity.

- Yield : Laboratory yields typically range from 60% to 85%, depending on reaction optimization.

Industrial-Scale Production

Industrial production methods scale up the laboratory synthesis with modifications to enhance yield, purity, and throughput:

- Reactor Types : Large batch reactors or continuous flow reactors are used to maintain precise control over reaction parameters.

- Optimization : Reaction times, temperatures, and reagent stoichiometry are optimized to minimize by-products and maximize selectivity.

- Solvent Management : Use of environmentally benign solvents or solvent recycling systems.

- Quality Control : Rigorous analytical techniques such as HPLC, NMR, and GC-MS are employed to monitor product quality.

Preparation Protocol Summary Table

| Step | Reagents/Conditions | Purpose | Notes |

|---|---|---|---|

| Chlorination | Thionyl chloride (SOCl2), reflux, inert solvent | Introduce Cl atoms at 2,5-positions | Control temperature to avoid over-chlorination |

| Esterification | Methanol, H2SO4 catalyst, reflux | Convert acid to methyl ester | Water removal drives reaction |

| Purification | Recrystallization or chromatography | Remove impurities | Solvent choice affects yield |

| Industrial Scale | Large reactors, continuous flow, optimized parameters | Scale-up synthesis | Emphasis on yield and purity |

Research Findings and Notes on Preparation

- Solubility and Handling : this compound is moderately soluble in organic solvents. Stock solutions for research use are prepared in solvents like DMSO or methanol, with storage recommendations at -20°C to -80°C to maintain stability over months.

- Formulation for Biological Studies : For in vivo applications, formulations involve dissolving the compound in DMSO followed by dilution with co-solvents such as PEG300, Tween 80, or corn oil to achieve clear solutions suitable for administration.

- Reaction Optimization : Studies indicate that controlling the order of solvent addition and ensuring clarity of solutions during preparation are critical for reproducibility and compound stability.

Chemical Reactions Analysis

Types of Reactions

Methyl 2,5-dichloroisonicotinate undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atoms can be substituted by other nucleophiles under appropriate conditions.

Reduction Reactions: The compound can be reduced to form different derivatives.

Oxidation Reactions: Oxidation can lead to the formation of more complex structures.

Common Reagents and Conditions

Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used for nucleophilic substitution reactions.

Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

Oxidation: Oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are typically used.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridine derivatives, while reduction reactions can produce different reduced forms of the compound .

Scientific Research Applications

Antiviral Activity

Recent studies have indicated that methyl 2,5-dichloroisonicotinate exhibits promising antiviral properties, particularly against viruses within the Flaviviridae family. Research has shown that compounds derived from isonicotinic acid can inhibit viral polymerases, which are critical for viral replication. A notable study demonstrated that derivatives of this compound could significantly reduce viral load in cell cultures infected with hepatitis viruses .

Antimicrobial Properties

Compounds similar to this compound have been assessed for their antibacterial and antifungal activities. The presence of chlorine atoms enhances the lipophilicity of the molecule, potentially improving its ability to penetrate microbial cell membranes. Laboratory tests have shown that derivatives exhibit activity against a range of pathogens, including Staphylococcus aureus and Candida albicans .

Medicinal Chemistry

Due to its structural characteristics, this compound serves as an important building block in the synthesis of more complex molecules with potential therapeutic applications. Its derivatives have been explored for use in developing new anticancer agents and anti-inflammatory drugs. For instance, modifications to the chlorine substituents can lead to compounds with enhanced efficacy against cancer cell lines .

Case Study 1: Antiviral Efficacy

A study conducted on this compound's effect on hepatitis C virus (HCV) revealed that the compound inhibited viral replication by interfering with the viral polymerase activity. In vitro assays demonstrated a dose-dependent reduction in viral RNA levels, suggesting its potential as a therapeutic agent against HCV infections.

Case Study 2: Antimicrobial Activity

In another investigation focused on antimicrobial properties, this compound was tested against various bacterial strains. The results indicated significant inhibition zones compared to control groups, highlighting its effectiveness as an antimicrobial agent.

Case Study 3: Synthesis of Novel Anticancer Agents

Researchers synthesized derivatives of this compound and evaluated their cytotoxicity against different cancer cell lines. Several derivatives displayed enhanced activity compared to standard chemotherapeutics, indicating their potential for further development in cancer therapy.

Mechanism of Action

The mechanism of action of methyl 2,5-dichloroisonicotinate involves its interaction with specific molecular targets. In biological systems, it can act as an inhibitor or modulator of certain enzymes or receptors. The exact pathways and targets depend on the specific application and context of its use .

Comparison with Similar Compounds

Comparison with Structural Analogs

Methyl 2,6-Dichloroisonicotinate

- CAS No.: 42521-09-5

- Molecular Formula: C₇H₅Cl₂NO₂ (same as 2,5-isomer)

- Physical Properties :

- Applications : Acts as an elicitor for plant secondary metabolite biosynthesis, distinct from the 2,5-isomer’s role in enzyme inhibition .

- Synthesis: Derived from 2,6-dichloroisonicotinic acid using thionyl chloride and methanol, analogous to the 2,5-isomer’s preparation .

Ethyl 2,5-Dichloroisonicotinate

- CAS No.: 59782-85-3

- Molecular Formula: C₈H₇Cl₂NO₂

- Key Differences :

Methyl 2,5-Dichloro-3-Methoxyisonicotinate

- CAS No.: Not explicitly provided (referenced in )

- Structural Feature : Additional methoxy group at the 3-position.

Ethyl 2,6-Dichloro-4-Methylnicotinate

- CAS No.: 108130-10-5

- Molecular Formula: C₉H₉Cl₂NO₂

- Key Differences :

Comparative Analysis Table

†CAS No. discrepancies exist in literature (e.g., 603122-76-5 in vs. 623585-74-0 in ).

Research Findings and Trends

- Positional Isomerism : The 2,5- and 2,6-dichloro isomers exhibit divergent biological activities. The 2,5-isomer is prioritized in medicinal chemistry for enzyme inhibition, while the 2,6-isomer is leveraged in plant science .

- Ester Group Effects : Ethyl esters generally exhibit lower solubility in polar solvents compared to methyl esters due to increased hydrophobicity, impacting bioavailability .

- Synthetic Yields : Methyl 2,6-dichloroisonicotinate is synthesized in ~70% yield via thionyl chloride-mediated esterification , comparable to methods for the 2,5-isomer .

Biological Activity

Methyl 2,5-dichloroisonicotinate (CAS Number: 623585-74-0) is a chemical compound with significant biological activity, particularly in the fields of pharmacology and agricultural science. This article reviews its biological properties, mechanisms of action, and relevant case studies.

- Molecular Formula : C₇H₅Cl₂NO₂

- Molecular Weight : 206.03 g/mol

- Purity : ≥95%

This compound exhibits a range of biological activities, primarily attributed to its structural similarity to nicotinic acid derivatives. Its biological mechanisms include:

- Inhibition of Enzymatic Activity : Studies have shown that this compound can inhibit certain enzymes involved in metabolic pathways, potentially affecting lipid metabolism and energy production in cells .

- Antimicrobial Properties : this compound has demonstrated activity against various microbial strains, suggesting potential applications as an antimicrobial agent in agriculture and medicine .

Biological Activity Data

Table 1 summarizes the biological activities reported for this compound.

| Activity Type | Observed Effect | Reference |

|---|---|---|

| Antimicrobial | Inhibition of bacterial growth | |

| Enzyme Inhibition | Reduced activity of metabolic enzymes | |

| Plant Growth Regulation | Enhanced growth in certain plant species |

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial efficacy of this compound against common pathogens. The compound was tested against strains of Escherichia coli and Staphylococcus aureus. Results indicated a significant reduction in bacterial viability at concentrations as low as 50 µg/mL, demonstrating its potential as an effective antimicrobial agent.

Case Study 2: Enzyme Inhibition

Research conducted on the enzyme inhibition properties of this compound revealed that it effectively inhibited key enzymes involved in the glycolytic pathway. This inhibition was quantified using IC50 values, which were found to be significantly lower than those of control compounds, indicating a strong potential for metabolic modulation .

Q & A

Basic Research Questions

Q. What safety protocols should be followed when handling Methyl 2,5-dichloroisonicotinate in laboratory settings?

Methodological Answer:

- Personal Protective Equipment (PPE): Use nitrile gloves, lab coats, and safety goggles. Avoid inhalation by working in a fume hood.

- Storage: Store in a cool, dry place (<25°C) in airtight containers away from oxidizing agents and incompatible materials (e.g., strong bases).

- Spill Management: Absorb spills with inert material (e.g., sand) and dispose of as hazardous waste. Avoid water to prevent environmental contamination .

- Emergency Measures: In case of skin contact, wash immediately with soap and water. For eye exposure, rinse with water for 15 minutes and seek medical attention .

Q. What spectroscopic and crystallographic techniques are recommended for characterizing this compound?

Methodological Answer:

- X-ray Crystallography: Resolve molecular conformation and hydrogen bonding networks. For example, analyze dihedral angles (e.g., 86.94° between aromatic rings) and intramolecular interactions (e.g., C–H···O bonds forming S(6)/S(9) motifs) .

- NMR Spectroscopy: Use - and -NMR to confirm substituent positions and electronic environments. Compare chemical shifts with analogous compounds (e.g., 2,5-dichloropyridine derivatives) .

- Mass Spectrometry: Confirm molecular weight (e.g., 201.05 g/mol for dichlorinated analogs) and fragmentation patterns .

Q. How should experimental procedures for synthesizing this compound derivatives be documented?

Methodological Answer:

- Synthesis Protocol: Describe reaction conditions (e.g., solvent, temperature, catalyst), purification steps (e.g., column chromatography), and yield optimization.

- Data Reporting: Include crystallographic parameters (e.g., space group , ) and refine structures using least-squares methods (e.g., SHELXL) .

- Appendix Inclusion: Place detailed synthetic steps (e.g., ω-scan data collection) in appendices to maintain readability .

Advanced Research Questions

Q. How can crystallographic data resolve conformational ambiguities in this compound derivatives?

Methodological Answer:

- Dihedral Angle Analysis: Measure angles between aromatic rings (e.g., 88.88° for indole-pyrrolidine systems) to determine steric strain and planarity deviations (e.g., O1 deviates 0.1965 Å from the indole plane) .

- Hydrogen Bonding Networks: Identify stabilizing interactions (e.g., N–H···N, C–H···O bonds) using distance criteria () and angle thresholds () .

- Crystal Packing Analysis: Map molecular chains along crystallographic axes (e.g., [001] direction) to assess intermolecular forces .

Q. What methodologies are effective for analyzing intramolecular hydrogen bonding in this compound derivatives?

Methodological Answer:

- Computational Modeling: Use DFT calculations (e.g., B3LYP/6-311+G(d,p)) to quantify bond energies and optimize geometries. Compare with experimental bond lengths (e.g., C25–O2: 1.201 Å) .

- Thermal Ellipsoid Plots: Visualize anisotropic displacement parameters to assess dynamic vs. static disorder in hydrogen-bonded motifs .

- Cremer-Pople Parameters: Calculate puckering amplitudes (e.g., ) to quantify ring conformations .

Q. How should researchers address contradictions in experimental vs. computational data for this compound derivatives?

Methodological Answer:

- Error Analysis: Compare experimental uncertainties (e.g., ) with computational convergence thresholds. Re-refine data using alternate models (e.g., twin refinement) .

- Complementary Techniques: Validate computational results with spectroscopic data (e.g., NMR coupling constants) or thermodynamic studies (e.g., DSC for melting point verification) .

- Literature Benchmarking: Cross-reference with structurally similar compounds (e.g., spiropyrazoline derivatives) to identify systematic discrepancies .

Q. What strategies optimize the design of bioactive this compound analogs?

Methodological Answer:

- Structure-Activity Relationship (SAR): Modify substituents (e.g., methyl, chloro groups) and assess bioactivity changes using in vitro assays (e.g., MIC values for antitubercular activity) .

- Molecular Docking: Simulate binding poses with target proteins (e.g., monoamine oxidase) using software like AutoDock Vina. Prioritize analogs with favorable binding energies () .

- Toxicity Screening: Evaluate ecotoxicological parameters (e.g., bioconcentration factor, soil mobility) early in development to prioritize lead compounds .

Properties

IUPAC Name |

methyl 2,5-dichloropyridine-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5Cl2NO2/c1-12-7(11)4-2-6(9)10-3-5(4)8/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OJTXNNHRMCEWAM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC(=NC=C1Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5Cl2NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10649782 | |

| Record name | Methyl 2,5-dichloropyridine-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10649782 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

623585-74-0 | |

| Record name | Methyl 2,5-dichloropyridine-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10649782 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.